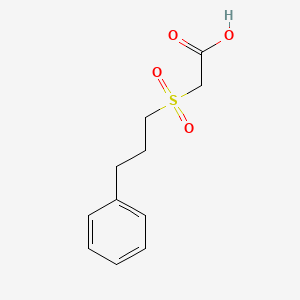

2-(3-Phenylpropanesulfonyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes

Peracetic acid (PAA), when activated by Co(II) or Co(III), can produce acetylperoxyl radicals which are efficient in degrading aromatic organic compounds, indicating a potential application of related sulfonated acetic acid derivatives in environmental remediation. The study by Kim et al. (2020) demonstrated that the acetylperoxyl radical plays a crucial role in the degradation of various aromatic compounds, suggesting that derivatives like 2-(3-Phenylpropanesulfonyl)acetic acid might have similar utility in advanced oxidation processes for pollutant degradation. The efficiency of these processes was shown to depend on the molecular structure of the compounds, with electron transfer mechanisms being a key factor in the degradation process. This implies a potential application of 2-(3-Phenylpropanesulfonyl)acetic acid in environmental science, particularly in the degradation of pollutants through advanced oxidation processes (Kim et al., 2020).

Biotransformation and Biocatalysis

The ability of acetic acid bacteria to oxidize primary alcohols and diols to their corresponding acids with high enantioselectivity presents a promising area for the application of acetic acid derivatives in biotransformation processes. Romano et al. (2002) investigated the biotransformation of 2-phenylpropanol by acetic acid bacteria, leading to the highly enantioselective production of (S)-2-phenyl-1-propionic acid. This highlights the potential of 2-(3-Phenylpropanesulfonyl)acetic acid in similar biocatalytic processes, where its structural features could be exploited in the enantioselective synthesis or modification of organic compounds, offering significant advantages for pharmaceutical synthesis and industrial chemistry applications (Romano et al., 2002).

Chemosensing and Bioimaging

Gui et al. (2015) developed a fluorescence turn-on chemosensor based on a structure that combines the aggregation-induced-emission (AIE) effect with the complexation capability of carboxyl groups for the selective detection of Al(3+) ions. This suggests that compounds like 2-(3-Phenylpropanesulfonyl)acetic acid could be modified to serve as chemosensors or bioimaging agents. The study indicates the potential for such derivatives to be developed into highly selective and sensitive detection tools for metal ions or other analytes in complex biological or environmental samples, benefiting from their structural adaptability and the inherent properties of the sulfonated acetic acid backbone (Gui et al., 2015).

Adsorption and Removal of Pollutants

Khan and Akhtar (2011) explored the adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV)phosphate, demonstrating its effectiveness in removing this herbicide from aqueous solutions. This study implies that 2-(3-Phenylpropanesulfonyl)acetic acid could be investigated for its adsorption properties, potentially serving as a basis for developing new materials or methods for the removal of specific pollutants from water or soil, leveraging its unique chemical structure for environmental purification and remediation efforts (Khan & Akhtar, 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-phenylpropylsulfonyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c12-11(13)9-16(14,15)8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNFNPCLXMTRDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCS(=O)(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Phenylpropanesulfonyl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Triazol-2-yl)cyclopropyl]methanol](/img/structure/B2701221.png)

![3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(2-phenoxyethoxy)butanoic acid (non-preferred name)](/img/structure/B2701222.png)

![spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B2701232.png)

![1-[(4-Chlorophenyl)methyl]-3,1-benzoxazine-2,4-dione](/img/structure/B2701233.png)

![2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B2701235.png)